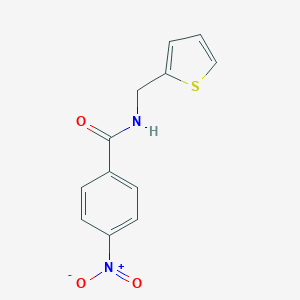

4-nitro-N-(thiophen-2-ylmethyl)benzamide

Beschreibung

BenchChem offers high-quality 4-nitro-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

546068-26-2 |

|---|---|

Molekularformel |

C12H10N2O3S |

Molekulargewicht |

262.29g/mol |

IUPAC-Name |

4-nitro-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C12H10N2O3S/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) |

InChI-Schlüssel |

DZLBAHHMLMPIDL-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-nitro-N-(thiophen-2-ylmethyl)benzamide chemical structure and properties

This technical guide provides an in-depth analysis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide , a structural scaffold significant in medicinal chemistry for its role as a bioisostere and potential pharmacophore in anti-inflammatory and antitubercular research.

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

4-nitro-N-(thiophen-2-ylmethyl)benzamide (Molecular Formula:

This specific architecture is frequently utilized to:

-

Probe Electronic Effects: The nitro group (

) serves as a strong electron-withdrawing group (EWG), influencing the acidity of the amide proton and metabolic stability. -

Bioisosteric Replacement: The thiophene ring acts as a bioisostere for a phenyl ring, often improving lipophilicity and altering metabolic clearance rates compared to the

-benzyl analog. -

Synthetic Utility: It is a precursor to 4-amino-N-(thiophen-2-ylmethyl)benzamide (via reduction), a "privileged structure" in kinase inhibitor design.

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule consists of three distinct domains:

-

Domain A (Head): p-Nitrophenyl ring. The nitro group at the para position creates a strong dipole and withdraws electron density from the benzene ring, deactivating it toward electrophilic attack but activating it for nucleophilic aromatic substitution (if a leaving group were present).

-

Domain B (Linker): Carboxamide (

) with a methylene spacer ( -

Domain C (Tail): Thiophen-2-yl ring. A 5-membered sulfur heterocycle that is

-excessive (electron-rich).

Quantitative Data Table

| Property | Value / Description |

| Molecular Weight | 262.29 g/mol |

| Exact Mass | 262.0412 |

| Molecular Formula | |

| Predicted LogP | 2.3 – 2.6 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 4 (Nitro O x2, Amide O, Thiophene S) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area (TPSA) | ~85 Ų |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate |

Synthetic Pathways & Experimental Protocol

The most robust synthesis utilizes the Schotten-Baumann reaction or anhydrous acylation using an acid chloride. This method is preferred over coupling reagents (EDC/HATU) for this specific substrate due to the high reactivity of 4-nitrobenzoyl chloride and the commercial availability of the amine.

Reaction Logic

-

Electrophile: 4-nitrobenzoyl chloride.[1] (Highly reactive due to the EWG nitro group).

-

Nucleophile: 2-thiophenemethylamine (2-aminomethylthiophene).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Role: Scavenges the HCl by-product to drive equilibrium.

-

Solvent: Dichloromethane (DCM).[2] Role: Solubilizes reactants; non-nucleophilic.

Visualization: Synthesis Workflow

Caption: Step-by-step acylation workflow for high-yield synthesis.

Detailed Protocol (Bench-Ready)

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv, 5.0 mmol, 0.93 g)

-

2-Thiophenemethylamine (1.0 equiv, 5.0 mmol, 0.57 g)

-

Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenemethylamine (0.57 g) and Triethylamine (1.05 mL) in 20 mL of anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

-

Addition: Add 4-nitrobenzoyl chloride (0.93 g) portion-wise (solid) or dropwise (if dissolved in 5 mL DCM) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (polar, ninhydrin active) should disappear.

-

Workup:

-

Dilute with 20 mL DCM.

-

Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove any hydrolyzed benzoic acid.

-

Wash with Brine (1 x 15 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the resulting solid from Ethanol/Water (9:1) to yield pale yellow crystals.

Structural Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-d6 or CDCl3

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide NH | 9.2 – 9.5 (DMSO)6.5 – 7.0 (CDCl3) | Broad Triplet/Singlet | 1H | Exchangeable proton; shift depends on H-bonding. |

| Benzene (Ortho to NO2) | 8.30 – 8.35 | Doublet ( | 2H | Deshielded strongly by Nitro group (AA'BB' system part A). |

| Benzene (Ortho to CO) | 8.10 – 8.15 | Doublet ( | 2H | Deshielded by Carbonyl (AA'BB' system part B). |

| Thiophene H-5 | 7.35 – 7.40 | Doublet of Doublets | 1H | Typical aromatic heterocycle range. |

| Thiophene H-3/H-4 | 6.95 – 7.10 | Multiplet | 2H | Slightly more shielded than benzene protons. |

| Methylene (-CH2-) | 4.65 – 4.80 | Doublet ( | 2H | Benzylic-like position; couples to NH (becomes singlet if D2O shake). |

Infrared Spectroscopy (FT-IR)

-

Amide I (C=O stretch): Strong band at 1640–1660 cm⁻¹ .

-

Amide II (N-H bend): Medium band at 1540–1550 cm⁻¹ .

-

Nitro Stretches: Two distinct strong bands at 1520–1530 cm⁻¹ (asymmetric) and 1340–1350 cm⁻¹ (symmetric). This confirms the integrity of the nitro group.

Biological Potential & Pharmacophore Analysis[3][4][7]

The 4-nitro-N-(thiophen-2-ylmethyl)benzamide structure is rarely a final drug but serves as a potent Hit-to-Lead scaffold.

Pharmacophore Mapping

Caption: Functional regions of the molecule and their biological interaction modes.

Key Applications

-

Antitubercular Activity: Nitro-containing benzamides are known to be activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, releasing reactive nitrogen species.

-

iNOS Inhibition: Analogs of nitrobenzamides have shown efficacy in inhibiting inducible Nitric Oxide Synthase (iNOS), relevant for anti-inflammatory pathways [1].[3]

-

Kinase Inhibition (Precursor): Upon reduction of the nitro group to an aniline (

), the molecule becomes a key intermediate for synthesizing ATP-competitive kinase inhibitors, where the thiophene occupies the hydrophobic pocket of the enzyme.

Safety & Handling

-

Explosivity: While mono-nitro aromatics are generally stable, they are energetic materials. Avoid heating the dry solid above 200°C.

-

Toxicity: Nitroaromatics can be toxic and mutagenic. Handle with gloves in a fume hood.

-

Storage: Store in a cool, dry place. Stable at room temperature for years if kept away from strong reducing agents.

References

-

Tümer, T. B., et al. (2017).[4] "Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity." International Immunopharmacology, 43, 153-159.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

-

PubChem Compound Summary for CID 654876 (Analogous structure).

-

Santa Cruz Biotechnology.[5] "4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide Product Data."

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(methylthio)-N-(4-nitrophenyl)benzamide (896355-85-4) for sale [vulcanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Whitepaper: Evaluating 4-nitro-N-(thiophen-2-ylmethyl)benzamide as a Privileged Scaffold for Modern Drug Discovery

Abstract

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds that offer both structural novelty and strategic potential for derivatization. The 4-nitro-N-(thiophen-2-ylmethyl)benzamide core represents a compelling starting point, merging three distinct pharmacophoric elements: a thiophene ring, a central benzamide linker, and a nitroaromatic system. This technical guide provides a comprehensive analysis of this scaffold's potential. We will dissect its physicochemical properties, outline a robust synthetic and characterization workflow, and propose a logical screening cascade to probe its biological activities. By synthesizing data from analogous structures, this paper will establish a scientific rationale for its investigation in oncology and infectious diseases, while also addressing the inherent challenges and opportunities presented by the nitro moiety.

Deconstructing the 4-nitro-N-(thiophen-2-ylmethyl)benzamide Scaffold

The title compound is a synthetic molecule built upon a benzamide framework. Its structure can be rationalized by considering its three primary components:

-

Thiophene Moiety: A five-membered, sulfur-containing aromatic heterocycle. Thiophene rings are considered "privileged" pharmacophores in medicinal chemistry.[1][2] They are isosteric with benzene rings, allowing them to mimic phenyl groups while possessing distinct electronic properties and metabolic profiles.[2] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, often enhancing binding affinity to biological targets.[2] Thiophene derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5]

-

Benzamide Linker: This central amide group provides structural rigidity and serves as a key hydrogen bond donor and acceptor. The benzamide scaffold is a cornerstone in drug design, found in numerous approved drugs. Its orientation and substitution patterns are critical for defining a molecule's interaction with target proteins.

-

4-Nitrobenzoyl Group: The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties, polarity, and redox potential.[6][7] Nitroaromatic compounds are a well-established class of therapeutic agents, particularly as antimicrobial and antiprotozoal drugs.[6][8] Their mechanism often involves reductive bioactivation within target cells or organisms to form reactive intermediates that induce cellular damage.[7][8] However, this same reactivity can be a double-edged sword, as nitroaromatics are often associated with mutagenicity and toxicity, a critical consideration in drug development.[6][7]

Physicochemical Profile and Drug-Likeness Assessment

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~276.3 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2x Nitro O, 1x Amide O, 1x Thiophene S) | ≤ 10 | Yes |

Note: Predicted values are estimations derived from computational models and may vary from experimental results. LogP values for similar structures like 4-methyl-N-(2-nitrophenyl)benzamide are around 3.11.[9]

The scaffold comfortably adheres to Lipinski's guidelines, suggesting a favorable starting point for developing orally bioavailable drug candidates. Its moderate lipophilicity (LogP) indicates a good balance between aqueous solubility and lipid membrane permeability.

Synthesis and Structural Characterization

A reliable and scalable synthetic route is paramount for exploring a novel scaffold. The most direct approach to 4-nitro-N-(thiophen-2-ylmethyl)benzamide is a standard amide coupling reaction.

Detailed Synthesis Protocol

Reaction: Amide coupling of 4-nitrobenzoyl chloride with thiophen-2-ylmethanamine.

Materials:

-

4-nitrobenzoyl chloride

-

Thiophen-2-ylmethanamine

-

Triethylamine (Et3N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophen-2-ylmethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-nitro-N-(thiophen-2-ylmethyl)benzamide.

Expected Characterization Data

-

¹H NMR: Expect characteristic signals for the aromatic protons on the nitrobenzoyl ring (two doublets, ~8.0-8.4 ppm), the thiophene ring protons (~6.9-7.4 ppm), the methylene bridge protons (a doublet, ~4.7 ppm), and the amide N-H proton (a broad triplet, ~9.0 ppm).

-

¹³C NMR: Key signals would include the amide carbonyl carbon (~165 ppm), carbons of the nitro-substituted ring (~124-150 ppm), and carbons of the thiophene ring.

-

IR Spectroscopy: Look for a strong C=O stretch for the amide carbonyl (~1640-1680 cm⁻¹) and characteristic N-O stretching bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily identifiable, confirming the molecular weight. Fragmentation patterns could show cleavage of the amide bond.[10]

Biological Rationale and Potential Therapeutic Avenues

The therapeutic potential of this scaffold can be inferred from the known activities of its constituent parts.

-

Anticancer Activity: Thiophene-benzamide derivatives have been successfully identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][11] For instance, N-(thiophen-2-yl) benzamide derivatives have been developed as inhibitors of the BRAF(V600E) kinase, a key driver in melanoma and other cancers.[3][11] The nitroaromatic group itself can contribute to anticancer effects, often through bioreduction in the hypoxic environment of solid tumors, leading to cytotoxic reactive species.[12]

-

Antimicrobial Activity: Both thiophenes and nitroaromatics are well-established antimicrobial pharmacophores.[4][8] Nitroaromatic drugs like metronidazole are used to treat infections by anaerobic bacteria and parasites.[6] Their activity relies on enzymatic reduction of the nitro group by microbial nitroreductases.[8] Thiophene derivatives have also shown broad-spectrum activity against drug-resistant bacteria.[4] This dual-action potential makes the scaffold a compelling candidate for developing new anti-infective agents.

Hypothesized Mechanism: Kinase Inhibition

Given the precedent for thiophene-benzamide structures as kinase inhibitors, a plausible mechanism of action in an oncology context is the inhibition of a key signaling kinase, such as BRAF or others in the MAPK pathway.

Caption: Hypothesized inhibition of the MAPK signaling pathway.

A Proposed In Vitro Screening Cascade

To efficiently evaluate the biological potential of 4-nitro-N-(thiophen-2-ylmethyl)benzamide and its future analogs, a structured, multi-tiered screening cascade is essential. This process enables rapid decision-making and focuses resources on the most promising compounds.[13]

Caption: A logical workflow for in vitro screening.

Tier 1: Primary High-Throughput Screening (HTS)

-

Objective: To identify initial "hit" compounds with broad biological activity.

-

Assays: Cell viability assays (e.g., MTT, CellTiter-Glo) are cost-effective and rapid methods for initial screening.[14][15] The scaffold should be tested against a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential tissue-specific activity.

Tier 2: Hit Validation and Selectivity

-

Objective: To confirm the activity of hits and assess their selectivity.

-

Oncology-Focused Assays: If active in cancer cell lines, perform specific enzyme inhibition assays against a panel of relevant kinases (e.g., BRAF, MEK, EGFR).[3]

-

Antimicrobial-Focused Assays: If broad cytotoxicity is low but antimicrobial activity is suspected, determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (including drug-resistant strains) and fungi.[4][16]

-

Selectivity Assays: Crucially, all hits must be tested against non-cancerous cell lines (e.g., normal human fibroblasts) to establish a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A high SI is a key indicator of a promising therapeutic window.

Tier 3: Lead Characterization

-

Objective: To elucidate the mechanism of action and assess preliminary drug-like properties for the most promising candidates.

-

Mechanistic Studies: For anticancer hits, use techniques like Western blotting to confirm inhibition of the target pathway (e.g., reduced phosphorylation of downstream proteins).[15]

-

In Vitro ADME/Tox: Conduct early-stage ADME assays (e.g., liver microsomal stability) and preliminary toxicity screens. Given the nitro group, an Ames test for mutagenicity is a critical early checkpoint.[17]

Future Directions: A Strategy for Scaffold Optimization

The initial scaffold is a starting point. Structure-Activity Relationship (SAR) studies are essential to optimize its properties.

Caption: Key positions for SAR exploration.

-

Position A (Nitro Group): This is the highest-priority site for modification.

-

Reduction: Reducing the nitro group to an amine (-NH2) is a common strategy to mitigate toxicity while potentially retaining or altering activity. The resulting aminobenzamide could be a key intermediate for further derivatization.

-

Replacement: The nitro group can be replaced with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO2Me) to determine if the reductive bioactivation is essential for activity or if the electron-withdrawing nature is the primary driver.

-

-

Position B (Benzamide Ring): Adding small substituents (e.g., fluorine, chlorine, methoxy) to the benzoyl ring can modulate the molecule's electronic properties, solubility, and metabolic stability, and can probe for additional interactions within a target's binding site.

-

Position C (Thiophene Ring): The thiophene ring can be substituted at its 4 and 5 positions to explore deeper regions of a target's active site, potentially improving potency and selectivity.

Conclusion and Outlook

The 4-nitro-N-(thiophen-2-ylmethyl)benzamide scaffold presents a compelling, albeit challenging, starting point for drug discovery. Its modular design, combining the privileged thiophene heterocycle with a classic benzamide linker and a reactive nitroaromatic warhead, provides a strong rationale for its exploration in both oncology and infectious disease. The scaffold's favorable predicted physicochemical properties suggest good drug-like potential.

References

-

MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

-

Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

ACS Publications. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry. [Link]

-

PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules. [Link]

-

PMC. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. National Center for Biotechnology Information. [Link]

-

SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Scientific Electronic Library Online. [Link]

-

ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Taylor & Francis Online. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Journal of Biomolecular Structure and Dynamics. [Link]

-

PMC. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]

-

PMC. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Center for Biotechnology Information. [Link]

-

EPA. (2025). 4-methyl-N-(2-nitrophenyl)benzamide Properties. CompTox Chemicals Dashboard. [Link]

-

BioDuro. (n.d.). In Vitro Assays. [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

-

MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank. [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

-

PubMed. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. National Center for Biotechnology Information. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. comptox.epa.gov [comptox.epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. international-biopharma.com [international-biopharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amide Coupling of 2-Aminomethylthiophene and Acid Chlorides

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and materials science, with N-(thiophen-2-ylmethyl)amides representing a particularly valuable structural motif.[1] The thiophene ring is a well-regarded pharmacophore present in a multitude of pharmaceutical and agrochemical agents, imparting a wide array of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The coupling of 2-aminomethylthiophene with acid chlorides provides a direct and efficient route to these important compounds. This application note offers a detailed protocol for this transformation, grounded in the principles of nucleophilic acyl substitution, and provides insights into reaction optimization, troubleshooting, and purification. The described methodology is broadly applicable to researchers and scientists engaged in drug development and chemical synthesis.

Reaction Principle and Mechanism

The formation of an amide from an acid chloride and an amine is a classic example of nucleophilic acyl substitution.[3][4] The reaction proceeds via a well-established addition-elimination mechanism.[5]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminomethylthiophene initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride.[5] This leads to the formation of a tetrahedral intermediate where the carbonyl π-bond is broken, and a negative charge resides on the oxygen atom.[4][6]

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is transient and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.[3][6]

-

Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base is required to remove the proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct.[3][6] Typically, a slight excess of the amine starting material or an auxiliary non-nucleophilic base like triethylamine or pyridine is used for this purpose.[6]

The overall transformation is generally fast and high-yielding when conducted under appropriate conditions.[5]

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol details a general procedure for the amide coupling of 2-aminomethylthiophene with a representative acid chloride. The Schotten-Baumann reaction condition, which utilizes a two-phase solvent system, is a robust and widely used method for this type of transformation.[7][8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminomethylthiophene | ≥98% | Commercially Available | |

| Acid Chloride (e.g., Benzoyl Chloride) | ≥99% | Commercially Available | Can be substituted with other acid chlorides. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Ensure solvent is dry to prevent hydrolysis of the acid chloride.[5] |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | |

| Deionized Water | In-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Commercially Available | |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For workup. | |

| Brine (Saturated NaCl Solution) | Prepared in-house | For workup. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| TLC Plates | Silica gel coated | Commercially Available | For reaction monitoring. |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminomethylthiophene (1.0 eq) in dichloromethane (DCM).

-

In a separate container, prepare a 2 M aqueous solution of sodium hydroxide.

-

-

Reaction Execution:

-

To the stirring solution of the amine in DCM, add the 2 M sodium hydroxide solution.

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.0-1.1 eq) dropwise to the vigorously stirring mixture over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by either recrystallization or column chromatography.[10]

-

Recrystallization: Choose a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.[10]

-

Column Chromatography: If necessary, purify the crude product on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

-

Visualizing the Experimental Workflow

Caption: General workflow for amide synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure efficient stirring of the biphasic mixture. |

| Hydrolysis of the acid chloride. | Use anhydrous solvent and ensure all glassware is dry.[5] | |

| Loss of product during workup. | Perform extractions carefully. Ensure the pH is correct during aqueous washes. | |

| Presence of Starting Material | Insufficient acid chloride. | Use a slight excess (1.05-1.1 eq) of the acid chloride. |

| Inefficient reaction conditions. | Consider using a stronger base or a different solvent system. | |

| Formation of Byproducts | Diacylation of the amine. | This is less common with primary amines but can occur. Use a 1:1 stoichiometry of amine to acid chloride. |

| Hydrolysis of the acid chloride to the carboxylic acid. | This can be removed during the basic wash in the workup.[10] |

Conclusion

The amide coupling of 2-aminomethylthiophene with acid chlorides is a reliable and versatile method for the synthesis of N-(thiophen-2-ylmethyl)amides. The Schotten-Baumann conditions described provide a practical and scalable approach for this transformation. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving high yields and purity. The protocols and insights provided in this application note should serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.

References

-

OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

-

Clark, J. (2015). The reaction between ethanoyl chloride and ethylamine. Chemguide. Available at: [Link]

-

Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. YouTube. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available at: [Link]

-

Xie, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312. Available at: [Link]

- Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent 2,745,843.

-

Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic amidation via (2-(thiophen-2-ylmethyl) phenyl)boronic acid 16. Available at: [Link]

-

WikiMili. (2020). Schotten–Baumann reaction. Available at: [Link]

-

Liu, Z., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 88(1), 330-335. Available at: [Link]

-

ResearchGate. (2020). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

DergiPark. (2020). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Available at: [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

-

Croatica Chemica Acta. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Available at: [Link]

- Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene. U.S. Patent 2,432,991.

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. orgosolver.com [orgosolver.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. testbook.com [testbook.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Throughput Screening (HTS) of Thiophene-Benzamide Libraries

Target Class: Bacterial Enoyl-ACP Reductase (InhA) & Kinase Modulators Document ID: AN-TB-HTS-2026 Version: 2.1

Executive Summary

Thiophene-benzamide derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and various oncogenic kinases (e.g., BRAF). However, the physicochemical properties of this scaffold—specifically its planarity, lipophilicity, and potential for sulfur-mediated reactivity—present unique challenges in High-Throughput Screening (HTS).

This guide details a robust, self-validating HTS workflow designed to screen thiophene-benzamide libraries while rigorously excluding false positives caused by aggregation, fluorescence quenching, and Pan-Assay Interference (PAINS).

Library Characteristics & Compound Management

The Challenge: Thiophene-benzamide analogs often exhibit high LogP values (>3.5) and low aqueous solubility.[1] In HTS formats, this leads to "micro-precipitation," where compounds form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition (false positives).

Solubilization Protocol

To ensure assay fidelity, library preparation must prevent compound crashing prior to the assay plate.

-

Stock Preparation: Dissolve compounds at 10 mM in 100% anhydrous DMSO.

-

Critical Step: Centrifuge stock plates at 1,000 x g for 1 minute to remove any undissolved particulate matter before storage.

-

-

Intermediate Dilution (The "Step-Down" Method):

-

Avoid direct transfer from 100% DMSO to aqueous buffer if possible.

-

Create a 10x Intermediate Plate in assay buffer containing 5% DMSO .

-

Why? This allows visual or nephelometric inspection of precipitation before the compound reaches the expensive enzyme/cell mixture.

-

-

Acoustic Transfer: Use acoustic liquid handling (e.g., Labcyte Echo) for nanoliter transfers. This minimizes tip-based adsorption of hydrophobic thiophenes.

Primary Assay Protocol: InhA Enzymatic Inhibition

This protocol uses the InhA target (relevant for TB drug discovery) as the primary model.[2] The assay monitors the oxidation of NADH to NAD+, a reaction required for the reduction of long-chain fatty acids.

Detection Mode: Absorbance (340 nm) or Fluorescence (Ex 340 nm / Em 460 nm).

Reagents & Buffer Conditions

-

Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

-

Detergent: 0.05% Tween-80.

-

Expert Insight: Tween-80 is mandatory for thiophene-benzamide screening. It prevents the formation of colloidal aggregates. If a hit loses activity in the presence of Tween-80, it was likely a false-positive aggregator.

-

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

-

Cofactor: NADH.

Step-by-Step Workflow

-

Dispense Enzyme: Add 20 µL of InhA enzyme (final conc. 10 nM) to 384-well plates (black, clear bottom).

-

Compound Transfer: Acoustically transfer 50 nL of thiophene-benzamide library compounds (final conc. 10 µM).

-

Controls: Column 1 (DMSO only, 0% inhibition), Column 2 (Triclosan 1 µM, 100% inhibition).

-

-

Pre-Incubation: Incubate for 30 minutes at 25°C.

-

Why? Thiophene-benzamides often exhibit slow-onset inhibition kinetics (e.g., InhA adduct formation). Short incubations may miss potent binders.

-

-

Initiation: Add 20 µL of Substrate Mix (NADH 200 µM + DD-CoA 50 µM).

-

Readout: Kinetic read of Absorbance (340 nm) for 10 minutes. Calculate the slope (rate of NADH consumption).

Visualization: HTS Workflow Logic

The following diagram illustrates the critical decision points, specifically the "Triage" steps required to validate thiophene hits.

Caption: Figure 1. Self-validating HTS workflow for thiophene-benzamide libraries, integrating solubility checks and specific counter-screens for redox/thiol interference.

Hit Validation & Counter-Screening (Self-Validating System)

Thiophene derivatives are prone to two specific interference mechanisms. A "Hit" is only valid if it passes these two gates:

Gate 1: Thiol Reactivity (The CPM Assay)

Some thiophene-benzamides can act as Michael acceptors or contain impurities that react covalently with cysteine residues non-specifically.

-

Protocol: Incubate compound (10 µM) with a thiol-containing peptide (CoA or GSH) and the fluorogenic probe CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).

-

Logic: If the compound reacts with the thiol, the CPM signal decreases (or fails to generate).

-

Pass Criteria: < 10% drop in free thiol concentration compared to DMSO control.

Gate 2: Aggregation (Detergent Sensitivity)

-

Protocol: Re-test the IC50 of the hit with 0.01% Tween-80 vs. 0.1% Tween-80 .

-

Logic: True inhibitors are insensitive to detergent concentration (above CMC). Aggregators will show a massive shift in IC50 (loss of potency) at higher detergent levels.

Data Analysis & Interpretation

Data should be normalized to Percent Inhibition (PIN) using the following formula:

Table 1: Troubleshooting Common Thiophene-Benzamide HTS Anomalies

| Observation | Probable Cause | Corrective Action |

| High Fluorescence Background | Thiophene autofluorescence | Switch to Red-shifted dyes or Absorbance readout. |

| Steep Hill Slope (> 2.0) | Colloidal Aggregation | Increase Tween-80 to 0.1%; Check solubility. |

| Time-Dependent Inhibition | Covalent Adduct Formation | Validate reversibility via Jump-Dilution assay. |

| Low Z' (< 0.5) | Liquid Handling Error | Switch to acoustic dispensing; check DMSO tolerance. |

Mechanism of Action: InhA Inhibition Pathway

Understanding where the compound binds is crucial for optimization. Thiophene-benzamides often target the hydrophobic substrate-binding loop of InhA.

Caption: Figure 2. Mechanism of InhA inhibition. Thiophene-benzamides typically bind to the InhA-NADH complex, occupying the fatty acyl substrate site.

References

-

Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 2022. Link

-

Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis. Nature Chemical Biology, 2014. Link

-

Assay Interference by Chemical Reactivity. Assay Guidance Manual (NCBI), 2015. Link

-

PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry, 2015. Link

-

Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. Current Pharmaceutical Design, 2010. Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide

Welcome to the technical support center for the synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. The typical route for this amide formation is the Schotten-Baumann reaction, which involves the acylation of thiophen-2-ylmethanamine with 4-nitrobenzoyl chloride in the presence of a base.

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue and can stem from multiple factors. Let's break down the potential causes and solutions.

Potential Cause 1: Ineffective Acid Scavenging The reaction between 4-nitrobenzoyl chloride and thiophen-2-ylmethanamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] If not neutralized, this HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[1]

-

Solution: Ensure at least one equivalent of a suitable base is used to scavenge the HCl. For laboratory-scale synthesis, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent is common.[3] Alternatively, using an aqueous base like NaOH in a biphasic system (the classic Schotten-Baumann condition) is also highly effective.[2][4]

Potential Cause 2: Hydrolysis of the Acyl Chloride 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it into the unreactive 4-nitrobenzoic acid.[5]

-

Solution:

Potential Cause 3: Incomplete Reaction The reaction may not have reached completion.

-

Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (usually the amine) indicates completion. If the reaction stalls, consider extending the reaction time or gently warming the mixture.[5]

Potential Cause 4: Sub-optimal Reagent Stoichiometry An incorrect ratio of reactants can lead to unconsumed starting material and reduced yield.

-

Solution: A slight excess (1.1 to 1.2 equivalents) of the 4-nitrobenzoyl chloride is often used to ensure the complete consumption of the more valuable amine. The base should be added in at least 1.1 equivalents to neutralize the generated HCl.

| Reagent | Recommended Equivalents | Purpose |

| Thiophen-2-ylmethanamine | 1.0 | Limiting Reagent |

| 4-Nitrobenzoyl Chloride | 1.1 - 1.2 | Acylating Agent |

| Base (e.g., Triethylamine) | 1.1 - 1.5 | HCl Scavenger[7][8] |

Q2: My final product is impure. How can I identify and remove contaminants?

Impurity issues often arise from side reactions or unreacted starting materials.

Potential Impurity 1: Unreacted 4-nitrobenzoyl chloride If an excess was used, it might remain after the reaction.

-

Removal: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will hydrolyze the remaining acyl chloride to the sodium salt of 4-nitrobenzoic acid, which is soluble in the aqueous phase.

Potential Impurity 2: Unreacted Thiophen-2-ylmethanamine If the acyl chloride was the limiting reagent, the starting amine will remain.

-

Removal: Wash the organic layer with a dilute acid solution, such as 1M HCl. This will protonate the amine, forming a salt that is soluble in the aqueous layer.

Potential Impurity 3: 4-Nitrobenzoic Acid This forms from the hydrolysis of the acyl chloride.

-

Removal: Similar to removing the acyl chloride, an aqueous wash with a mild base like sodium bicarbonate will deprotonate the carboxylic acid, pulling it into the aqueous phase.[5]

Final Purification: After the aqueous workup, the crude product can be purified by recrystallization.[9] Ethanol or methanol are often suitable solvents for aromatic amides.[5][9] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base plays a crucial dual role. Its primary function is to act as an "acid scavenger" by neutralizing the HCl produced, which drives the reaction equilibrium towards the amide product.[1][8] Without a base, the amine starting material would be protonated by the HCl, rendering it non-nucleophilic and stopping the reaction.[1][7] Some organic bases, like pyridine, can also act as nucleophilic catalysts, activating the acyl chloride to make it even more reactive.[10][11]

Q2: Which solvent is best for this synthesis?

Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride.[3]

-

Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve both reactants. It is also easy to remove under reduced pressure.

-

Tetrahydrofuran (THF): Another good option, though care must be taken to use an anhydrous grade.

-

Ethyl Acetate: Can be used, but is more susceptible to hydrolysis than DCM or THF.

Q3: Can I use 4-nitrobenzoic acid directly instead of 4-nitrobenzoyl chloride?

Directly coupling a carboxylic acid and an amine is generally inefficient because the acid-base reaction between them forms a stable ammonium carboxylate salt, which resists amide formation.[6][12] To use 4-nitrobenzoic acid, you must first activate it. This can be done in two ways:

-

Convert to the Acyl Chloride: React the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This is a common two-step, one-pot approach.

-

Use a Coupling Reagent: Employ peptide coupling reagents like DCC, EDC, or HATU.[12][13] These reagents form a highly active intermediate in situ that readily reacts with the amine.[13]

Q4: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You may need to optimize this ratio.

-

Procedure: On a TLC plate, spot the starting amine, the acyl chloride (if stable enough), and the co-spotted mixture of the two. In a separate lane, spot your reaction mixture at different time points (e.g., 0 hr, 1 hr, 2 hr). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, typically less polar, product spot has formed.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis using 4-nitrobenzoyl chloride and triethylamine as the base.

Materials:

-

Thiophen-2-ylmethanamine

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-nitro-N-(thiophen-2-ylmethyl)benzamide.

-

Purify the crude solid by recrystallization from ethanol.

Diagrams

Caption: General experimental workflow for synthesis.

Caption: Troubleshooting decision tree for low yield.

References

-

Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from [Link]

-

Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base in these reactions?. Retrieved from [Link]

- LibreTexts. (n.d.). Acylation under weak base conditions. Retrieved from a custom source provided by the grounding tool.

-

LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It helps to deprotonate the amine, making it a more nucleophilic species, which can then attack the acylating agent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Feng, K., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 9(3), 706-712. DOI:10.1039/D3RE00502J. Retrieved from [Link]

- Olaru, A. M., et al. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Retrieved from a custom source provided by the grounding tool.

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

-

Name Reactions. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

ChemHelp ASAP. (2019, November 12). Synthesis of Amides from Acid Chlorides. YouTube. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

Kelly, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6749-6755. DOI:10.1021/jo400803z. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Organic Process Research & Development. (2019, October 7). Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. Retrieved from [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a custom source provided by the grounding tool.

-

Preprints.org. (2024, April 1). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

-

Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. Retrieved from [Link]

-

MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubMed. (2013, April 15). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2025, October 15). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. Chemical Properties of Amines: Acylation, Basicity Explained [vedantu.com]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 11. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 12. Lab Reporter [fishersci.it]

- 13. growingscience.com [growingscience.com]

Technical Support Center: Navigating the Low Solubility of Nitro-Benzamides in Biological Assays

Welcome to the technical support center dedicated to addressing a common yet significant hurdle in drug discovery and biological research: the low aqueous solubility of nitro-benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these compounds in their biological assays. Here, we will delve into the underlying reasons for their poor solubility and provide a comprehensive, step-by-step troubleshooting guide and frequently asked questions (FAQs) to help you obtain reliable and reproducible data.

The Challenge: Why Are Nitro-Benzamides Often Poorly Soluble?

Nitro-benzamides are a class of compounds with significant therapeutic potential, frequently investigated for antimicrobial, anticancer, and anti-inflammatory activities.[1][2] However, their chemical structure often predisposes them to low aqueous solubility, which can severely impact the accuracy and reliability of biological assay results.[3]

The primary contributors to the low solubility of nitro-benzamides are:

-

The Aromatic Benzamide Core: The benzene ring is inherently nonpolar and hydrophobic, which limits its favorable interactions with water molecules.

-

The Electron-Withdrawing Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing and polar.[4][5][6] While this polarity might suggest some affinity for water, the overall effect within a larger aromatic structure can be complex. The strong dipole moment can lead to high crystal lattice energy, meaning the molecule "prefers" to interact with itself in a solid state rather than dissolving in a solvent.

-

Intermolecular Interactions: The amide group can participate in hydrogen bonding, but in a crystalline solid, these bonds are often formed between the nitro-benzamide molecules themselves, further stabilizing the solid form and hindering dissolution.

This poor solubility can lead to several experimental artifacts, including:

-

Underestimation of compound potency (high IC50/EC50 values).

-

Poor reproducibility of results.

-

Compound precipitation in assay plates, leading to false positives or negatives.[3]

-

Inaccurate structure-activity relationships (SAR).[3]

Troubleshooting Guide: A Step-by-Step Approach to Improving Nitro-Benzamide Solubility

This guide provides a systematic approach to addressing solubility issues with nitro-benzamides in your biological assays.

Step 1: Assess the Solubility of Your Compound

Before attempting to improve solubility, it's crucial to quantify it. There are two primary methods for this:

-

Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery.[7] It involves preparing a concentrated stock solution of the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[7][8] The concentration at which precipitation occurs is the kinetic solubility. This method is relevant for most in vitro assays where compounds are introduced from a DMSO stock.

-

Thermodynamic (or Equilibrium) Solubility Assay: This method measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24 hours).[7][8] The "shake-flask" method is a classic example.[9][10] This value is critical for later stages of drug development, such as formulation.[7]

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

-

Prepare a 10 mM stock solution of your nitro-benzamide in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution in your aqueous assay buffer.

-

Incubate the plate at the assay temperature for a set period (e.g., 2 hours).[11]

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[11]

-

The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Step 2: Optimize Your Stock Solution and Dilution Strategy

The way you prepare and handle your stock solution can significantly impact the final concentration of the soluble compound in your assay.

-

Freshly Prepare Stock Solutions: Whenever possible, prepare fresh DMSO stock solutions. If storing, do so in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation.

-

Gentle Warming: Before use, allow the stock solution to come to room temperature and vortex gently. If you observe precipitate, you can gently warm the solution (e.g., to 37°C) to aid in redissolving the compound.

-

Serial Dilution in DMSO: If your final assay concentration is very low, perform initial dilutions in DMSO before the final dilution into the aqueous buffer. This can help prevent the compound from crashing out of the solution.

Step 3: Employ Co-solvents and Formulation Strategies

If optimizing the stock solution handling is insufficient, the next step is to modify the assay buffer itself.

-

Increase the Percentage of Co-solvent: Most cell-based and biochemical assays can tolerate a certain percentage of an organic co-solvent like DMSO.[12] While typically kept at or below 0.5-1% to avoid solvent-induced artifacts, for particularly insoluble compounds, you may need to test the tolerance of your assay system to slightly higher concentrations (e.g., up to 2%). Always run a vehicle control with the same final co-solvent concentration. Other co-solvents to consider include ethanol, polyethylene glycol (PEG), and glycerol.[12][13]

-

pH Adjustment: The solubility of ionizable compounds is pH-dependent. Benzamides can have acidic or basic properties depending on other functional groups present. Determine the pKa of your compound and adjust the pH of your assay buffer to favor the more soluble, ionized form.

-

Use of Excipients: For more advanced formulation, consider the use of solubilizing excipients.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[16]

-

Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) or Cremophor® EL can form micelles that encapsulate poorly soluble compounds.[13] However, be cautious as surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions.

-

Data Presentation: Comparison of Solubilization Strategies

| Strategy | Mechanism of Action | Typical Concentration | Potential Issues |

| DMSO | Increases the polarity of the bulk solvent. | 0.1% - 2% | Cellular toxicity at higher concentrations.[17] |

| Ethanol | Similar to DMSO, alters solvent polarity. | 0.1% - 1% | Can have biological effects, including on ROS production.[17] |

| PEG 300/400 | Water-miscible polymer that acts as a co-solvent. | 1% - 10% | Can increase viscosity. |

| Cyclodextrins | Forms inclusion complexes with the compound. | 1% - 5% (w/v) | Can sometimes extract cholesterol from cell membranes. |

| Surfactants | Forms micelles to encapsulate the compound. | 0.01% - 0.1% | Can denature proteins and disrupt cell membranes. |

Step 4: Consider Physical Modifications

For in vivo studies or when preparing formulations, physical modification of the solid compound can be beneficial.

-

Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[14][18] This can be achieved through techniques like micronization or sonication.

Visualization: Troubleshooting Workflow

Caption: A workflow for troubleshooting the low solubility of nitro-benzamides.

Frequently Asked Questions (FAQs)

Q1: My nitro-benzamide precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do first?

A1: The first step is to re-evaluate your dilution protocol. Instead of a single large dilution, try a serial dilution. For example, dilute your 10 mM stock in DMSO to 1 mM, then to 100 µM in DMSO before making the final dilution into your aqueous buffer. This gradual change in solvent composition can prevent the compound from crashing out. Also, ensure your final DMSO concentration in the assay is consistent across all wells.

Q2: I have to use a final DMSO concentration of 2% to keep my compound in solution. Is this acceptable?

A2: A 2% DMSO concentration can be acceptable for some robust biochemical assays, but it is often toxic to cell lines in culture.[17] You MUST run a vehicle control with 2% DMSO to determine its effect on your specific assay. If you observe significant effects from the DMSO alone, you will need to explore other solubilization methods, such as using cyclodextrins or a different co-solvent that is better tolerated by your system.

Q3: Can the nitro group itself be causing issues in my assay beyond solubility?

A3: Yes. The nitro group is known to be a "structural alert" or "toxicophore" in some contexts.[2][4] In biological systems, it can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and cytotoxicity.[2][19] This is a mechanism of action for some antimicrobial nitro-drugs but can be an off-target effect in other assays.[2] If you suspect this, consider running counter-screens or including antioxidants in your assay to see if the effect is mitigated.

Q4: I am seeing conflicting solubility data for the same compound. Why might this be?

A4: This is a common issue and often stems from the difference between kinetic and thermodynamic solubility.[7][8] An assay that measures solubility after a short incubation (kinetic solubility) may give a higher value than one that allows the system to reach equilibrium over 24 hours (thermodynamic solubility).[7][8] The solid-state form of the compound (amorphous vs. crystalline) can also significantly impact solubility. Ensure you are using consistent methods and compound batches for your measurements.

Visualization: The Role of Co-solvents in Solubilization

Caption: A diagram illustrating how co-solvents can improve the solubility of nitro-benzamides.

By systematically applying these troubleshooting strategies and understanding the underlying physicochemical properties of your nitro-benzamide compounds, you can overcome solubility challenges and generate high-quality, reliable data in your biological assays.

References

- Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15).

- Strategies for improving hydrophobic drugs solubility and bioavailability.

- Aqueous Solubility Assay | Bienta.

- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).

- Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas.

- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- MultiScreen Solubility Filter Plate - Sigma-Aldrich.

- Aqueous Solubility Assay - MSU Drug Discovery.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).

- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.

- Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).

- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).

- What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.org.

- NITRO COMPOUNDS. (2020, March 29).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. ck12.org [ck12.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Aqueous Solubility Assay | Bienta [bienta.net]

- 8. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 12. ijnrd.org [ijnrd.org]

- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for 4-Nitrobenzoyl Chloride Reactions

Ticket ID: 4NBC-PUR-001 Subject: Removal of excess 4-nitrobenzoyl chloride from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile

You are encountering unreacted 4-nitrobenzoyl chloride (4-NBC) in your crude mixture.[1] This is a common issue caused by using an excess of reagent to drive reactions to completion.[1][2] Unlike simple benzoyl chloride, the para-nitro group significantly alters the physical and chemical behavior of the byproduct during workup.

Reagent Profile

| Compound | MW ( g/mol ) | Melting Point | pKa (of Acid) | Solubility Profile |

| 4-Nitrobenzoyl Chloride | 185.56 | 72–75 °C | N/A | Soluble in DCM, EtOAc, THF.[1][2] Hydrolyzes to acid.[1][2] |

| 4-Nitrobenzoic Acid | 167.12 | 239–241 °C | 3.41 | Insol. in water (low pH).[1][2][3] Soluble in aq.[1][2] base (pH > 5). |

Core Challenge: The hydrolysis byproduct, 4-nitrobenzoic acid, is a solid with low water solubility at acidic or neutral pH.[1][2] If your workup pH is not strictly controlled, this byproduct will precipitate or remain in the organic phase, contaminating your product.[2]

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your target molecule to select the correct workflow.

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability.

Protocol A: The Hydrolytic Workup (Standard)

Best for: Amides, stable esters, and compounds robust to mild aqueous base.[1][2]

Mechanism:

The pKa of 4-nitrobenzoic acid is 3.41 .[1][2][3] To force this byproduct entirely into the aqueous layer, the pH must be at least 2 units higher than the pKa (pH > 5.5). Saturated sodium bicarbonate (pH ~8.[1][2]3) is ideal; NaOH (pH 14) is often unnecessary and risky for esters.[1][2]

Step-by-Step Procedure

-

Quenching:

-

Add saturated aqueous NaHCO₃ directly to the reaction mixture.

-

Critical: Stir vigorously for 30–45 minutes . The electron-withdrawing nitro group accelerates hydrolysis compared to benzoyl chloride, but the biphasic nature requires time for mass transfer.

-

Observation: Evolution of CO₂ gas indicates active neutralization of HCl and carboxylic acid.[1][2]

-

-

Phase Separation:

-

The "Base Wash" (The Clean-Up):

-

Final Polish:

Validation:

-

TLC Check: Spot the organic layer.[1][2] The baseline spot (carboxylic acid) should be absent.[2]

-

1H NMR: Look for the disappearance of the characteristic 4-nitro doublets (approx 8.3 ppm).[1]

Protocol B: Solid-Phase Scavenging (High Sensitivity)

Best for: High-throughput synthesis, base-sensitive products, or when aqueous workup causes emulsions.[1][2] Mechanism: A polymer-supported amine (e.g., Trisamine) reacts with the acid chloride to form a covalent amide bond on the bead. The impurity is then removed by simple filtration.[1]

Materials

-

Resin: PS-Trisamine or PS-Ethylenediamine (Loading typically 3–4 mmol/g).[1][2]

-

Stoichiometry: 3–4 equivalents relative to the excess acid chloride.[1]

Step-by-Step Procedure

-

Calculate Excess: Estimate the amount of unreacted 4-NBC (e.g., if you used 1.5 eq total and reaction went to completion, 0.5 eq remains).

-

Add Resin: Add 3 equivalents of resin (relative to the excess 4-NBC) directly to the reaction solvent (DCM or THF).[1]

-

Incubation:

-

Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.

-

Tip: Adding a scavenger for HCl (like PS-DIEA) helps accelerate this process.[1]

-

-

Filtration:

-

Filter the mixture through a fritted funnel or a cotton plug.

-

Rinse the resin with DCM to recover entrained product.[1]

-

-

Concentration: Evaporate the solvent. The residue is your purified product.[2][6]

Troubleshooting & FAQs

Q1: I performed the bicarbonate wash, but a white solid precipitated and clogged my separatory funnel. What happened?

-

Diagnosis: The pH of your aqueous layer dropped below 4.[1]

-

Cause: The hydrolysis of 4-NBC generates HCl and 4-nitrobenzoic acid.[1][2] If you didn't use enough buffer, the capacity was overwhelmed.

-

Fix: Add more saturated NaHCO₃ or 1M NaOH (if product permits) until the solid redissolves. The solid is the protonated 4-nitrobenzoic acid (insoluble in water). It must be deprotonated to go into the aqueous phase.[1][2]

Q2: I have a terrible emulsion ("rag layer").

-

Diagnosis: Nitro-aromatics often increase the density of the organic phase, bringing it closer to water (1.0 g/mL), causing emulsions.

-

Fix:

Q3: Can I just use chromatography?

-

Insight: Yes, but be careful. 4-Nitrobenzoyl chloride is unstable on silica gel and will hydrolyze to the acid during the column run, leading to "streaking" (tailing) that can contaminate your product fractions.

-

Recommendation: Perform a "mini-workup" (Protocol A) or quench with methanol (to form methyl 4-nitrobenzoate) before loading onto the column.[1][2] The methyl ester is distinct and easy to separate, whereas the streaking acid is difficult.

Visualizing the Phase Distribution

Understanding where your impurities go is vital for troubleshooting.[1][2]

Figure 2: Phase distribution during aqueous workup.[2] Note that hydrolysis must occur before the impurity moves to the aqueous layer.

References

-

pKa and Solubility Data

-

Hydrolysis Rates of Acid Chlorides

-

Solid-Supported Scavenging

-

Purification Protocols

Sources

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. Lab Reporter [fishersci.co.uk]

Dealing with hygroscopic nature of benzamide intermediates

Topic: Handling & Stabilization of Hygroscopic Benzamide Intermediates

Content Type: Technical Support Hub (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Development Scientists, Formulation Engineers

Welcome to the Benzamide Integrity Assurance Center